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molecular formula C7H13BrO2 B8418673 (R)-2-bromo-4,4-dimethylpentanoic acid

(R)-2-bromo-4,4-dimethylpentanoic acid

Cat. No. B8418673
M. Wt: 209.08 g/mol
InChI Key: GOYVVWSDPGPIQG-RXMQYKEDSA-N
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Patent
US05616775

Procedure details

A solution of (R)-2-amino-4,4-dimethylpentanoic acid (950 mg, 6.55 mmol) in 2.5N aqueous sulfuric acid (13 ml, 33 mmol) was cooled to -5° C. and treated with potassium bromide (2.72 g, 22.9 mmol) in one portion. The colorless solution was treated with sodium nitrite (680 mg, 9.86 mmol) portionwise, keeping the temperature between 0° and 3° C. over a period of 25 minutes. The reaction mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours. The reaction mixture was poured into water (10 ml). The product was extracted with ether (60 ml), washed with water (20 ml) and brine (20 ml), dried (magnesium sulfate), and concentrated in vacuo to give the title product as a colorless liquid.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
680 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C@H:2]([CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[Br-:16].[K+].N([O-])=O.[Na+]>O>[Br:16][CH:2]([CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
N[C@@H](C(=O)O)CC(C)(C)C
Name
Quantity
13 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.72 g
Type
reactant
Smiles
[Br-].[K+]
Step Three
Name
Quantity
680 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between 0° and 3° C.
CUSTOM
Type
CUSTOM
Details
of 25 minutes
Duration
25 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether (60 ml)
WASH
Type
WASH
Details
washed with water (20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC(C(=O)O)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616775

Procedure details

A solution of (R)-2-amino-4,4-dimethylpentanoic acid (950 mg, 6.55 mmol) in 2.5N aqueous sulfuric acid (13 ml, 33 mmol) was cooled to -5° C. and treated with potassium bromide (2.72 g, 22.9 mmol) in one portion. The colorless solution was treated with sodium nitrite (680 mg, 9.86 mmol) portionwise, keeping the temperature between 0° and 3° C. over a period of 25 minutes. The reaction mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours. The reaction mixture was poured into water (10 ml). The product was extracted with ether (60 ml), washed with water (20 ml) and brine (20 ml), dried (magnesium sulfate), and concentrated in vacuo to give the title product as a colorless liquid.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
680 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C@H:2]([CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[Br-:16].[K+].N([O-])=O.[Na+]>O>[Br:16][CH:2]([CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
N[C@@H](C(=O)O)CC(C)(C)C
Name
Quantity
13 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.72 g
Type
reactant
Smiles
[Br-].[K+]
Step Three
Name
Quantity
680 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between 0° and 3° C.
CUSTOM
Type
CUSTOM
Details
of 25 minutes
Duration
25 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether (60 ml)
WASH
Type
WASH
Details
washed with water (20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC(C(=O)O)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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